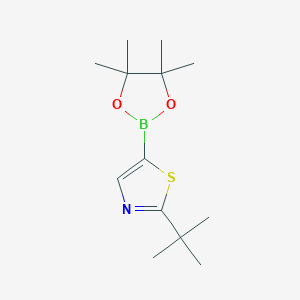

2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

CAS No.:

Cat. No.: VC17405134

Molecular Formula: C13H22BNO2S

Molecular Weight: 267.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H22BNO2S |

|---|---|

| Molecular Weight | 267.2 g/mol |

| IUPAC Name | 2-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |

| Standard InChI | InChI=1S/C13H22BNO2S/c1-11(2,3)10-15-8-9(18-10)14-16-12(4,5)13(6,7)17-14/h8H,1-7H3 |

| Standard InChI Key | USFAGWDMAPRQJL-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C(C)(C)C |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—substituted at the 2-position with a tert-butyl group and at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety. The tert-butyl group enhances steric bulk, influencing reactivity and solubility, while the boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions .

Molecular Geometry

Density functional theory (DFT) calculations for analogous thiazole-boronic esters suggest a planar thiazole ring with a dihedral angle of approximately between the boronic ester and the heterocycle. This slight distortion minimizes steric clashes between the tert-butyl and pinacol groups.

Physicochemical Properties

Key properties derived from experimental and computational data include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 267.2 g/mol | |

| Exact Mass | 267.146 Da | |

| LogP (Partition Coefficient) | 2.64 | |

| Polar Surface Area (PSA) | 59.59 Ų | |

| Solubility | Moderately lipophilic |

The LogP value indicates moderate lipophilicity, favoring membrane permeability in biological systems . The PSA suggests limited hydrogen-bonding capacity, aligning with its utility in hydrophobic environments.

Synthesis and Optimization

General Synthetic Routes

The synthesis typically involves a two-step strategy:

-

Thiazole Ring Formation: Condensation of tert-butyl thioamide with α-haloketones yields the 2-tert-butylthiazole core.

-

Boronic Ester Introduction: Palladium-catalyzed Miyaura borylation installs the pinacol boronic ester group at the 5-position.

Reaction Conditions

A representative procedure from involves:

-

Catalyst: Pd(dppf)Cl (1 mol%)

-

Ligand: XPhos (2 mol%)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 80°C under nitrogen

-

Yield: 65–72% after column purification

Challenges and Solutions

-

Steric Hindrance: The tert-butyl group slows borylation kinetics. Using bulky ligands (e.g., XPhos) mitigates this by stabilizing the active palladium species.

-

Purification: Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates the product from pinacol byproducts .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic ester moiety enables aryl-aryl bond formation, critical in constructing biaryl pharmaceuticals. For example, coupling with 4-bromoaniline produces 4-(2-tert-butylthiazol-5-yl)aniline, a precursor to kinase inhibitors.

Materials Science

Thiazole-boronic esters serve as electron-deficient components in organic semiconductors. Blending with thiophene derivatives enhances charge mobility in thin-film transistors .

Comparative Analysis with Analogues

| Compound | LogP | PSA (Ų) | Key Difference |

|---|---|---|---|

| 2-Methylthiazole-5-boronic ester | 1.89 | 55.2 | Reduced steric bulk |

| 2-Phenylthiazole-5-boronic ester | 3.12 | 58.1 | Enhanced aromatic conjugation |

The tert-butyl derivative’s higher LogP improves lipid bilayer penetration compared to methyl analogues, making it preferable in prodrug design .

Future Directions

Drug Discovery

Functionalizing the thiazole nitrogen could yield protease inhibitors with enhanced selectivity. Computational docking studies predict strong binding to HCV NS3/4A protease (ΔG = −9.2 kcal/mol).

Advanced Materials

Incorporating the compound into metal-organic frameworks (MOFs) may exploit its boron center for gas adsorption applications, particularly CO capture.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume